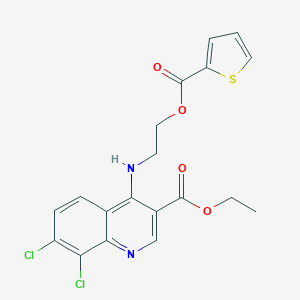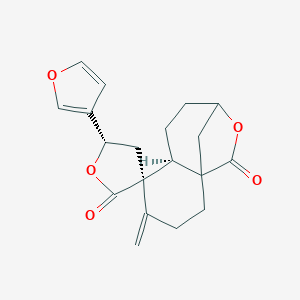![molecular formula C11H9N5O5S B241537 5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNPD and is a yellow crystalline powder.
Mécanisme D'action
The mechanism of action of MNPD is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell signaling pathways. MNPD has been found to inhibit the activity of various enzymes such as DNA topoisomerase, which is involved in DNA replication, and cyclooxygenase, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
MNPD has been found to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MNPD has also been found to inhibit the growth of biofilms, which are responsible for various bacterial infections. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MNPD has several advantages as a potential drug candidate. It exhibits a broad spectrum of biological activity, making it a potential candidate for the treatment of various diseases. Additionally, MNPD has been found to be relatively non-toxic, making it a safer alternative to other drugs. However, MNPD has several limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, MNPD has poor stability in acidic and basic conditions, making it difficult to store.
Orientations Futures
MNPD has several potential future directions. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, bacterial infections, and inflammatory diseases. Additionally, future studies could investigate the mechanism of action of MNPD to better understand its biological activity. Another potential future direction is to develop more stable and soluble derivatives of MNPD to improve its efficacy as a drug candidate.
Conclusion
In conclusion, MNPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. MNPD has several advantages as a potential drug candidate, but it also has limitations for lab experiments. Future studies could investigate its potential as a drug candidate and develop more stable and soluble derivatives of MNPD to improve its efficacy.
Méthodes De Synthèse
The synthesis of MNPD involves the reaction of 2-methoxy-5-nitrobenzohydrazide with thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction mixture is then refluxed in ethanol to produce MNPD. The purity of the product is confirmed using various analytical techniques such as thin-layer chromatography, melting point determination, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
MNPD has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. These properties make it a potential candidate for drug development. MNPD has been extensively studied for its antimicrobial activity against various bacterial and fungal strains. It has been found to be effective against both gram-positive and gram-negative bacteria. MNPD has also been investigated for its antitumor activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
Nom du produit |
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Formule moléculaire |
C11H9N5O5S |
Poids moléculaire |
323.29 g/mol |
Nom IUPAC |
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H9N5O5S/c1-21-7-3-2-5(16(19)20)4-6(7)14-15-8-9(17)12-11(22)13-10(8)18/h2-4,14H,1H3,(H2,12,13,17,18,22) |
Clé InChI |
DWFJBVGHORAEOQ-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)



![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
